(4Z)-4-[(naphthalen-1-ylamino)methylidene]-2-phenyl-1,3-oxazol-5-one
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Overview
Description
4-[(1-Naphthylamino)methylene]-2-phenyl-1,3-oxazol-5-one is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a naphthylamino group attached to a methylene bridge, which is further connected to a phenyl-substituted oxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1-naphthylamino)methylene]-2-phenyl-1,3-oxazol-5-one typically involves the condensation of 1-naphthylamine with a suitable aldehyde or ketone, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization processes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The choice of solvents, temperature, and pressure conditions are optimized to maximize yield and purity. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxazole ring or the naphthylamino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Oxazole derivatives with oxidized functional groups.
Reduction: Reduced forms of the oxazole ring or naphthylamino group.
Substitution: Substituted oxazole derivatives with various functional groups replacing the naphthylamino group.
Scientific Research Applications
4-[(1-Naphthylamino)methylene]-2-phenyl-1,3-oxazol-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(1-naphthylamino)methylene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-Naphthylamine: Shares the naphthylamino group but lacks the oxazole ring.
2-Phenyl-1,3-oxazole: Contains the oxazole ring but lacks the naphthylamino group.
4-[(2-Naphthylamino)methylene]-1,3(2H,4H)-isoquinolinedione: Similar structure with an isoquinolinedione ring instead of an oxazole ring.
Uniqueness: 4-[(1-Naphthylamino)methylene]-2-phenyl-1,3-oxazol-5-one is unique due to the combination of the naphthylamino group and the phenyl-substituted oxazole ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C20H14N2O2 |
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Molecular Weight |
314.3 g/mol |
IUPAC Name |
4-(naphthalen-1-yliminomethyl)-2-phenyl-1,3-oxazol-5-ol |
InChI |
InChI=1S/C20H14N2O2/c23-20-18(22-19(24-20)15-8-2-1-3-9-15)13-21-17-12-6-10-14-7-4-5-11-16(14)17/h1-13,23H |
InChI Key |
KXHHCQOZNPUQAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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